Methyl 5-methyl-6-(piperazin-1-yl)nicotinate Methyl 5-methyl-6-(piperazin-1-yl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859547
InChI: InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17-2)8-14-11(9)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate

CAS No.:

Cat. No.: VC15859547

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name methyl 5-methyl-6-piperazin-1-ylpyridine-3-carboxylate
Standard InChI InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17-2)8-14-11(9)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3
Standard InChI Key NYUWNFDCRVMVGA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1N2CCNCC2)C(=O)OC

Introduction

Chemical Structure and Identification

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate (CAS: 132144-03-7) features a pyridine ring substituted at positions 3, 5, and 6. The IUPAC name, methyl 6-(1-piperazinyl)-5-methylnicotinate, reflects its esterified carboxylic acid group at position 3, a methyl group at position 5, and a piperazine moiety at position 6 . Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol . The compound exists as a solid at room temperature, with a melting point range of 96–99°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight221.26 g/mol
Melting Point96–99°C
Purity≥95%
Hazard CodesH302, H312, H332

Discrepancies in CAS numbers (e.g., 1355225-20-5 in some commercial catalogs ) may arise from isomerism or supplier-specific nomenclature, underscoring the need for structural verification .

Synthesis and Structural Modification

The synthesis of methyl 5-methyl-6-(piperazin-1-yl)nicotinate typically involves multi-step reactions:

  • Nicotinic Acid Functionalization: A methyl ester group is introduced at position 3 via esterification of 5-methylnicotinic acid .

  • Piperazine Coupling: A nucleophilic aromatic substitution (SNAr) reaction installs the piperazine group at position 6 using a halogenated precursor (e.g., 6-chloro-5-methylnicotinate) .

  • Purification: Column chromatography or recrystallization yields the final product with ≥95% purity .

Recent advancements leverage microwave-assisted synthesis to reduce reaction times and improve yields . Structural analogs, such as methyl 4-(1-piperazinyl)nicotinate (CAS: 84048677), demonstrate the impact of substitution patterns on bioactivity .

CompoundActivity (MIC or EC₅₀)Target OrganismSource
12e16 μg/mL (MIC)Bacillus subtilis
11b3.6 min (paralysis time)Pheretima posthuma

Industrial and Research Applications

Pharmaceutical Intermediates

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate serves as a precursor in developing:

  • Antibacterial agents: Piperazine derivatives target gram-positive pathogens resistant to β-lactams .

  • Central nervous system (CNS) drugs: The piperazine moiety modulates serotonin and dopamine receptors, suggesting neuropharmacological potential .

Chemical Building Blocks

Suppliers like Key Organics and CymitQuimica classify the compound under "Building Blocks," highlighting its utility in constructing complex molecules for high-throughput screening .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyridine and piperazine substituents to optimize bioactivity.

  • In Vivo Toxicology: Assessing long-term safety profiles for therapeutic applications.

  • Drug Delivery Systems: Exploring nanoformulations to enhance bioavailability.

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